molecular formula C4H4 B1197963 1-Buten-3-yne CAS No. 689-97-4

1-Buten-3-yne

Cat. No.: B1197963
CAS No.: 689-97-4
M. Wt: 52.07 g/mol
InChI Key: WFYPICNXBKQZGB-UHFFFAOYSA-N
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Description

1-Buten-3-yne, also known as vinylacetylene, is an organic compound with the molecular formula C₄H₄. It is a colorless gas with a faintly sweet odor and is highly flammable. This compound is a member of the enyne family, characterized by the presence of both a double bond and a triple bond within the same molecule. Its structure can be represented as CH₂=CH-C≡CH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Buten-3-yne can be synthesized through several methods. One common laboratory synthesis involves the dehydrohalogenation of 1,3-dichloro-2-butene using potassium hydroxide in ethylene glycol. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is collected by distillation .

Industrial Production Methods: Industrially, this compound is produced by the dimerization of acetylene in the presence of a hydrochloric acid solution of cuprous chloride and ammonium chloride . This method is efficient and yields a high purity product suitable for various applications.

Chemical Reactions Analysis

1-Buten-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds:

Oxidation:

  • This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

Reduction:

  • Hydrogenation of this compound in the presence of a palladium catalyst can selectively reduce the triple bond to form 1-butene or fully hydrogenate to butane.

Substitution:

  • Halogenation reactions with chlorine or bromine can occur, leading to the formation of dihalogenated products.

Polymerization:

Scientific Research Applications

1-Buten-3-yne has several applications in scientific research and industry:

Chemistry:

  • It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology and Medicine:

  • While not directly used in biological systems, derivatives of this compound are explored for their potential in drug development and as intermediates in the synthesis of biologically active compounds.

Industry:

Mechanism of Action

The reactivity of 1-Buten-3-yne is primarily due to the presence of its conjugated double and triple bonds. These bonds can participate in various addition and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-Buten-3-yne is unique due to its enyne structure. Similar compounds include:

    1-Butyne (Ethylacetylene): Contains a triple bond but lacks the double bond present in this compound.

    1,3-Butadiene: Contains two double bonds but no triple bond.

    Propyne (Methylacetylene): Contains a triple bond but is a smaller molecule with only three carbon atoms.

The presence of both double and triple bonds in this compound makes it more reactive and versatile compared to these similar compounds .

Properties

IUPAC Name

but-1-en-3-yne
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InChI

InChI=1S/C4H4/c1-3-4-2/h1,4H,2H2
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InChI Key

WFYPICNXBKQZGB-UHFFFAOYSA-N
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Canonical SMILES

C=CC#C
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Molecular Formula

C4H4
Record name 1-BUTEN-3-YNE
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Related CAS

25085-29-4
Record name 1-Buten-3-yne, homopolymer
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DSSTOX Substance ID

DTXSID4029199
Record name 1-Buten-3-yne
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Molecular Weight

52.07 g/mol
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Physical Description

1-buten-3-yne appears as a colorless gas or liquid. Derived by the dimerization of acetylene. Used in the synthesis of neoprene and for other organic syntheses., Liquid, Colorless gas or liquid; [HSDB]
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Boiling Point

5.1 °C @ 760 mm Hg
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Solubility

Sol in benzene, In water, 1.79X10+3 mg/l @ 30 °C
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Density

0.7095 @ 0 °C/0 °C
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Vapor Density

1.80 (AIR= 1)
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Vapor Pressure

1,350 mm Hg @ 25 °C
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Color/Form

Colorless gas or liquid

CAS No.

689-97-4
Record name 1-BUTEN-3-YNE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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